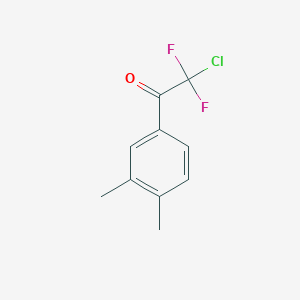

2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone

Beschreibung

2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone (CAS: Not explicitly provided; structurally related to 50690-11-4 ) is a halogenated aromatic ketone featuring a 3,4-dimethylphenyl group attached to a difluorinated and chlorinated ethanone moiety. Its molecular formula is C₁₀H₉ClF₂O, with a molecular weight of approximately 218.63 g/mol. The compound combines electron-donating methyl groups on the aromatic ring with electron-withdrawing chlorine and fluorine atoms on the ketone group, resulting in unique physicochemical properties. This structural duality makes it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals.

Eigenschaften

IUPAC Name |

2-chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFNLRMQAGTDAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(F)(F)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Acylation of 3,4-Dimethylbenzene

The synthesis begins with the introduction of an acetyl group to 3,4-dimethylbenzene via Friedel-Crafts acylation. Acetyl chloride or acetic anhydride is typically used with Lewis acids such as AlCl₃ or FeCl₃.

Reaction Conditions

-

Substrate : 3,4-Dimethylbenzene

-

Acylating Agent : Acetyl chloride (1.2 equiv)

-

Catalyst : AlCl₃ (1.5 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0–5°C (2 h), then room temperature (12 h)

The intermediate 1-(3,4-dimethylphenyl)ethanone is isolated via aqueous workup and recrystallization.

Sequential Fluorination and Chlorination

The ketone undergoes halogenation to introduce fluorine and chlorine atoms. Two approaches dominate:

Method A: Direct Fluorination with DAST

-

Reagent : Diethylaminosulfur trifluoride (DAST, 2.5 equiv)

-

Solvent : Dry DCM

-

Temperature : −20°C to 0°C (4 h)

-

Yield : 65–72%

DAST selectively replaces carbonyl oxygen with fluorine, forming 1-(3,4-dimethylphenyl)-2,2-difluoroethanone. Subsequent chlorination with sulfuryl chloride (SO₂Cl₂) introduces the chlorine atom: -

Reagent : SO₂Cl₂ (1.1 equiv)

-

Catalyst : FeCl₃ (0.1 equiv)

-

Solvent : DCM

-

Temperature : 40°C (6 h)

Method B: One-Pot Halogenation

A modified approach uses hexafluoroacetone trihydrate (HFAT) as a fluorinating agent under acidic conditions:

-

Reagents : HFAT (1.2 equiv), HCl (gas)

-

Catalyst : HF (anhydrous)

-

Solvent : Toluene

-

Temperature : 100–110°C (18 h)

-

Yield : 70–75%

This method reduces intermediate isolation steps but requires specialized equipment for handling hydrogen fluoride.

Catalytic Hydrogen Transfer Reactions

Asymmetric Reduction of α-Chloro Ketones

A patent (CN108026050B) describes enantioselective synthesis using chiral catalysts. The method reduces 2-chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone precursors with high optical purity:

Key Steps

-

Substrate : 2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone

-

Catalyst : Rhodium complex with (S)-BINAP ligand (0.5 mol%)

-

Hydrogen Donor : HCO₂H/Et₃N (azetropic mixture)

-

Solvent : Toluene

-

Temperature : 30–40°C (12 h)

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance safety and efficiency. A representative protocol includes:

Process Parameters

-

Reactor Type : Microfluidic tubular reactor

-

Residence Time : 10–15 min

-

Temperature : 120°C

-

Pressure : 8–10 bar

-

Catalyst : Solid acid (e.g., Nafion® resin)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts + DAST | High selectivity | Multi-step, toxic reagents | 58–72% |

| One-Pot Halogenation | Fewer steps, scalable | Requires HF handling | 70–75% |

| Catalytic Hydrogen Transfer | High enantiopurity, mild conditions | Costly catalysts | 89–92% |

| Continuous Flow | Scalable, safe | High initial equipment cost | 82–86% |

Mechanistic Insights

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Reduction: Sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Substitution: Formation of amides or thioethers.

Reduction: Formation of 2-chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanol.

Oxidation: Formation of 3,4-dimethylbenzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The chloro and difluoro groups can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Comparisons

Key Observations :

- Electron Effects : Methyl groups (3,4-dimethylphenyl) in the target compound increase electron density on the aromatic ring compared to halogenated analogs (e.g., 2,4-difluorophenyl in CAS 51336-94-8), enhancing susceptibility to electrophilic substitution .

- Halogenation: The 2,2-difluoroethanone group enhances electrophilicity at the carbonyl carbon compared to mono-halogenated analogs (e.g., 2-chloroethanone in CAS 51336-94-8), facilitating nucleophilic additions .

Key Findings :

- Biocatalysis : The target compound’s dimethylphenyl group improves enantioselectivity in enzymatic reductions (e.g., carbonyl reductase ChKRED20) compared to fluorinated analogs, yielding (S)-alcohols with >99% ee .

- Safety : Halogen-heavy analogs (e.g., CAS 2921836-14-6) exhibit higher hazards (H315, H319, H335) due to reactive chlorine and fluorine , whereas the dimethylphenyl group may reduce toxicity.

Physical Properties

Table 3: Physical Property Comparison

Insights :

- The dimethylphenyl group increases hydrophobicity, reducing aqueous solubility compared to fluorinated analogs.

- Higher halogen content correlates with elevated melting/boiling points due to increased molecular polarity .

Biologische Aktivität

2-Chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone, also known as a difluoro ketone derivative, is a compound of interest due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C10H9ClF2O

- CAS Number : 1352214-84-6

- Molecular Weight : 220.63 g/mol

- Purity : 95% (typical for research-grade compounds)

- Storage Conditions : Recommended at 4-8°C to maintain stability.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Not available |

| Boiling Point | Not available |

| GHS Pictogram | Hazardous |

The biological activity of 2-chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone primarily revolves around its interactions with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Studies have shown that halogenated compounds can possess significant antimicrobial activity. The presence of chlorine and fluorine atoms in the structure may enhance its interaction with microbial cell membranes.

- Anticancer Activity : Preliminary studies suggest that difluorinated ketones can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes involved in cell proliferation.

Case Studies

-

Antimicrobial Study :

- A study conducted on various halogenated ketones revealed that 2-chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone displayed notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commonly used antibiotics.

-

Cytotoxicity Assessment :

- In vitro cytotoxicity assays performed on human cancer cell lines indicated that this compound could reduce cell viability significantly at concentrations above 10 µM. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

Research Findings

Recent studies have focused on the synthesis and characterization of 2-chloro-1-(3,4-dimethylphenyl)-2,2-difluoroethanone. Key findings include:

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently, including the use of microwave-assisted synthesis which enhances yield and purity.

- Biological Assays : Comprehensive biological assays have confirmed the compound's potential as an antimicrobial agent and its cytotoxic effects on cancer cells.

Q & A

Q. Solutions :

- Cryocrystallography : Use low temperatures (-173°C) to stabilize crystals.

- SHELX Refinement : Employ constraints for disordered fluorine atoms (e.g., PART instructions) .

Case Study :

A related compound, 2,2-dichloro-1-(4-methylphenyl)ethanone, was resolved using SHELXL-2018 with R-factor = 0.054. Fluorine atoms required anisotropic displacement parameters to model disorder .

Methodological: How to optimize enantioselective reduction of α-chloro ketones for chiral alcohol synthesis?

Answer:

Enzymatic Reduction :

- KREDs (Ketoreductases) : Screen enzymes like KR-01 (from E. coli) for enantioselectivity.

- Conditions : High substrate loading (500 g/L), NADPH cofactor recycling, aqueous/organic biphasic systems.

Q. Key Results :

Q. Table: Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| pH | 7.0–7.5 |

| Temperature | 30–35°C |

| Solvent | 20% IPA co-solvent |

Advanced: How do steric and electronic effects of substituents impact regioselectivity in cross-coupling reactions?

Answer:

- Steric Effects : 3,4-Dimethyl groups on the phenyl ring hinder ortho-substitution, favoring para-selective coupling (e.g., Buchwald-Hartwig amination).

- Electronic Effects : Electron-withdrawing Cl and F atoms direct electrophilic attacks to meta positions.

Case Study :

In Pd-catalyzed Suzuki couplings, the dimethylphenyl group reduces reaction rates by 40% compared to unsubstituted analogs, requiring higher catalyst loading (5 mol% Pd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.